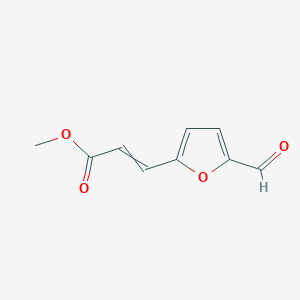
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8O4 This compound is characterized by the presence of a furan ring substituted with a formyl group and an acrylic acid ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-formyl-2-furanyl)-2-propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(5-carboxy-2-furanyl)-2-propenoic acid, methyl ester.
Reduction: 3-(5-hydroxymethyl-2-furanyl)-2-propenoic acid, methyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophiles, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Lacks the formyl group, resulting in different reactivity and properties.
2-Propenoic acid, 3-(5-methyl-2-furanyl)-, methyl ester: Contains a methyl group instead of a formyl group, affecting its chemical behavior.
Uniqueness
The presence of the formyl group in Methyl 3-(5-formylfuran-2-yl)prop-2-enoate makes it unique compared to its analogs. This functional group imparts distinct reactivity, allowing for specific chemical transformations and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
94719-60-5 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
methyl 3-(5-formylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3 |
Clé InChI |
FFLWSNRTEOHONR-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC1=CC=C(O1)C=O |
SMILES canonique |
COC(=O)C=CC1=CC=C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















